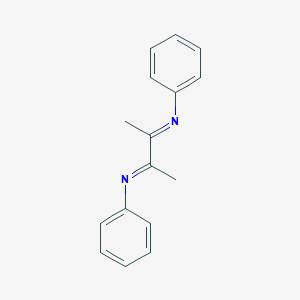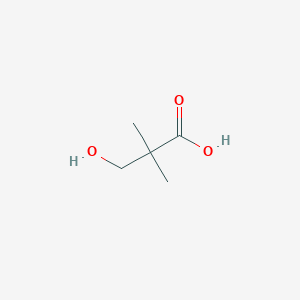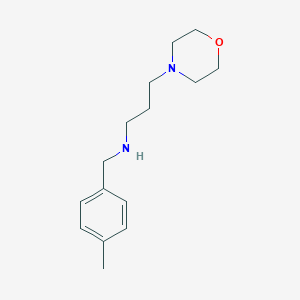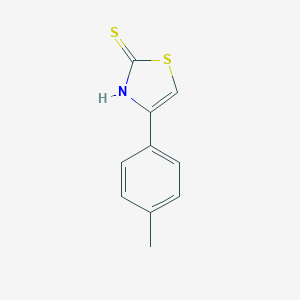
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDMO, and it has been shown to possess several unique properties that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of PDMO is based on its ability to undergo a redox reaction with ROS. When PDMO reacts with ROS, it is converted into a highly fluorescent compound that emits light at a specific wavelength. This process allows researchers to monitor changes in ROS levels in real-time.
Biochemische Und Physiologische Effekte
PDMO has been shown to have several biochemical and physiological effects. For example, PDMO has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, PDMO has been shown to have anti-inflammatory properties, which may make it a useful tool for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PDMO in lab experiments is its high sensitivity to ROS. This sensitivity allows researchers to monitor changes in ROS levels in real-time, which can provide valuable insights into cellular processes. However, PDMO also has some limitations. For example, PDMO can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving PDMO. One potential direction is the development of new fluorescent probes based on the structure of PDMO. These probes could be used to monitor other cellular processes, such as changes in pH or the presence of specific molecules. Additionally, PDMO could be used as a tool for the development of new therapies for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of PDMO is a complex process that involves several steps. The first step involves the reaction of 4,6-dinitro-3-methoxy-pyridazine with hydrogen peroxide in the presence of a catalyst. This reaction produces PDMO as a yellow crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
PDMO has been used in a wide range of scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. PDMO is highly sensitive to ROS, and it can be used to monitor changes in ROS levels in real-time.
Eigenschaften
CAS-Nummer |
35436-15-8 |
|---|---|
Produktname |
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide |
Molekularformel |
C5H4N4O6 |
Molekulargewicht |
216.11 g/mol |
IUPAC-Name |
3-methoxy-4,6-dinitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4N4O6/c1-15-5-3(8(11)12)2-4(9(13)14)7(10)6-5/h2H,1H3 |
InChI-Schlüssel |
GCBFEKOPFMITSV-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Kanonische SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Andere CAS-Nummern |
35436-15-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



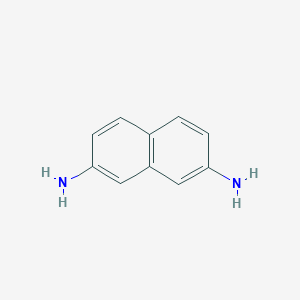
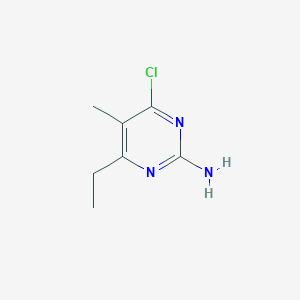
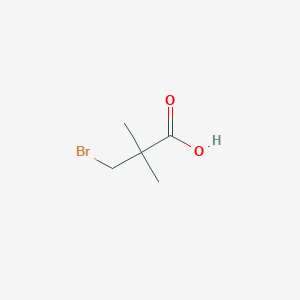
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
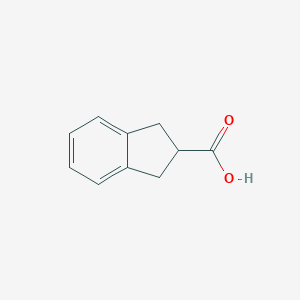
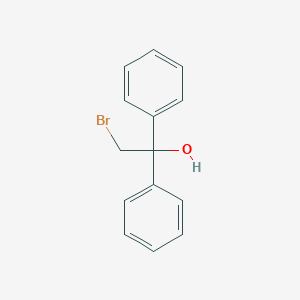
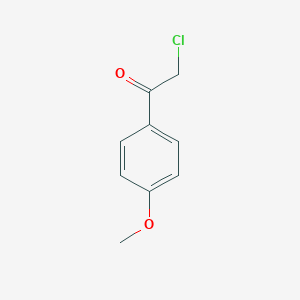
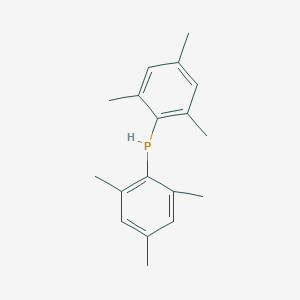
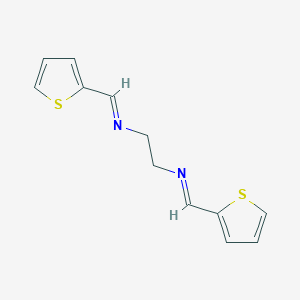
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
